molecular formula C16H21N7NaO7S3 B131444 Cefminox sodium CAS No. 75498-96-3

Cefminox sodium

カタログ番号 B131444
CAS番号: 75498-96-3
分子量: 542.6 g/mol
InChIキー: PCFNCVRMULUNFA-YNJMIPHHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefminox sodium is a broad-spectrum, bactericidal cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings to treat various infections, including respiratory, urinary, abdominal, and pelvic infections, as well as septicaemia .

作用機序

将来の方向性

Cefminox sodium has potential therapeutic efficacy against conditions like hypoxia-induced pulmonary hypertension . It also shows promise in the treatment of nonalcoholic fatty liver disease (NAFLD) . More research is needed to fully understand its potential applications .

生化学分析

Biochemical Properties

Cefminox Sodium exhibits a broad spectrum of antibacterial activity . It interacts with various enzymes and proteins, particularly the β-lactamase enzymes, showing high stability . It also has a strong affinity for penicillin-binding proteins, which are the usual targets of β-lactam antibiotics .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the synthesis of bacterial cell walls, leading to bacterial lysis . It also shows a strong bactericidal effect in a short time, even at concentrations lower than the minimum inhibitory concentration .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the synthesis of bacterial cell walls. It has a strong affinity for penicillin-binding proteins, which play a crucial role in cell wall biosynthesis . By binding to these proteins, this compound inhibits the formation of peptidoglycan, a major component of the bacterial cell wall .

Temporal Effects in Laboratory Settings

This compound shows a dose-dependent effect in adults with normal kidney function, with an average plasma elimination half-life of about 2.5 hours . It reaches therapeutic concentrations in sputum, peritoneal fluid, endometrium, ovaries, and fallopian tubes . No active metabolites of this compound have been observed in the human body .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have no effect on the reproductive ability of rats or the development and reproductive ability of rat offspring when injected at doses of 200-1600 mg/kg/day .

Metabolic Pathways

This compound is primarily excreted by the kidneys in its original form, with about 90% excreted in the urine within 12 hours . The half-life can be extended in patients with varying degrees of renal impairment .

Transport and Distribution

This compound is widely distributed in the body after administration, with higher concentrations in bile, peritoneal fluid, and endometrium . It is primarily excreted by the kidneys in its original form .

Subcellular Localization

The subcellular localization of this compound is not specifically mentioned in the sources. Given its mechanism of action, it is likely to be localized in the periplasmic space where it can interact with penicillin-binding proteins involved in cell wall synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium involves several steps. One method includes dissolving 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride in water. The pH is adjusted to 6.0-7.0 using sodium bicarbonate, followed by a condensation reaction. The reaction products are then post-treated to obtain this compound .

Industrial Production Methods: In industrial settings, this compound can be prepared through a low-temperature reaction. A nonpolar macroporous resin X5 chromatography column is used for purification, and ethanol-aqueous solution or anhydrous alcohol recrystallization is employed to obtain the target products. This method ensures high yield and purity, with uniform crystal forms and good fluidity .

化学反応の分析

Types of Reactions: Cefminox sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include α-ketoglutarate, L-ascorbic acid, FeSO4, and S-adenosyl-L-methionine. These reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products: The major products formed from these reactions include various degradation products and impurities, which are characterized and controlled to maintain the clinical efficacy of this compound .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Cefminox sodium can be achieved by the condensation of 7-aminocephalosporanic acid (7-ACA) with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MTAMA) followed by sodium salt formation.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MTAMA)", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "7-ACA is reacted with MTAMA in the presence of sodium hydroxide and sodium chloride to form Cefminox.", "The resulting Cefminox is then converted to its sodium salt form by treatment with sodium hydroxide.", "The sodium salt is then purified and dried to obtain the final product, Cefminox sodium." ] }

CAS番号

75498-96-3

分子式

C16H21N7NaO7S3

分子量

542.6 g/mol

IUPAC名

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/t8-,14-,16+;/m1./s1

InChIキー

PCFNCVRMULUNFA-YNJMIPHHSA-N

異性体SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O.[Na]

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

正規SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O.[Na]

ピクトグラム

Irritant; Health Hazard

同義語

(6R,7S)-7-[[2-[[(2S)-2-Amino-2-carboxyethyl]thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt Heptahydrate;  Cefminox Sodium Salt Heptahydrate;  Meicelin Hep

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox sodium
Reactant of Route 2
Reactant of Route 2
Cefminox sodium
Reactant of Route 3
Reactant of Route 3
Cefminox sodium
Reactant of Route 4
Reactant of Route 4
Cefminox sodium
Reactant of Route 5
Cefminox sodium
Reactant of Route 6
Reactant of Route 6
Cefminox sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。